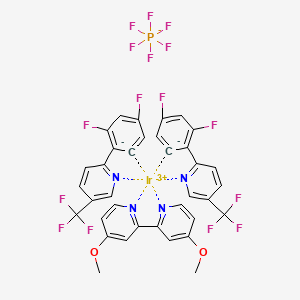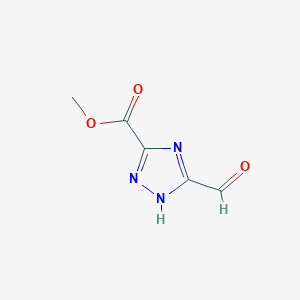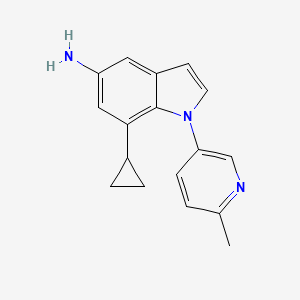
diethyl 1-(1-cyanocyclobutyl)-1H-indole-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a cyanocyclobutyl group attached to the indole core, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form the indole core . The cyanocyclobutyl group can be introduced through a subsequent alkylation reaction using appropriate alkyl halides .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
- Oxidized indole derivatives.
- Reduced amine derivatives.
- Substituted indole compounds with various functional groups.
Applications De Recherche Scientifique
Diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways such as signal transduction and gene expression . The cyanocyclobutyl group may enhance the compound’s binding affinity and specificity towards certain targets, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Comparison: Diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate is unique due to the presence of the cyanocyclobutyl group, which distinguishes it from other indole derivatives. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C19H20N2O4 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate |
InChI |
InChI=1S/C19H20N2O4/c1-3-24-17(22)14-7-6-13-10-16(18(23)25-4-2)21(15(13)11-14)19(12-20)8-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3 |
Clé InChI |
WPSWTMZWIDPFAI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)C=C(N2C3(CCC3)C#N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


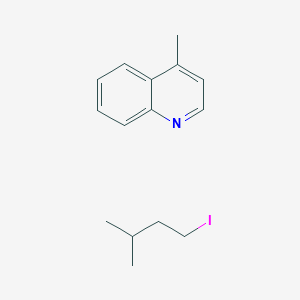
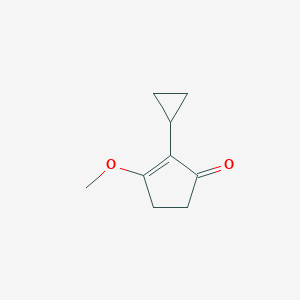
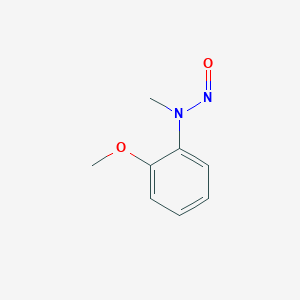
![N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine](/img/structure/B13888466.png)
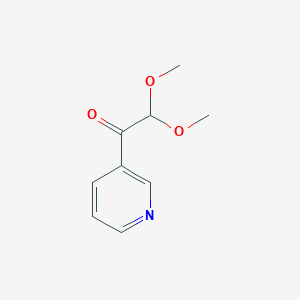


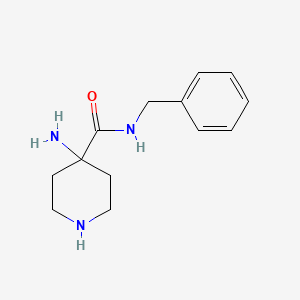
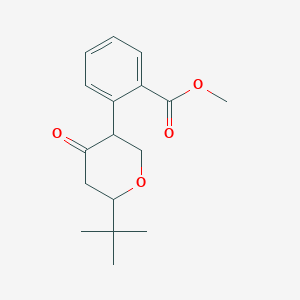
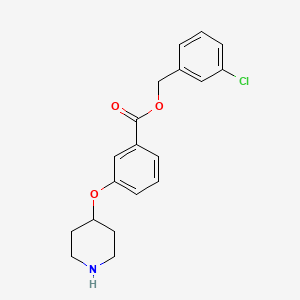
![2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B13888509.png)
